Product packaging for Stannane, tricyclohexyl-(Cat. No.:CAS No. 6056-50-4)

Stannane, tricyclohexyl-

Cat. No.: B1598791
CAS No.: 6056-50-4
M. Wt: 368.2 g/mol
InChI Key: RNVJQUPAEIQUTC-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organotin Chemistry

In the broad field of organotin chemistry, tricyclohexylstannane distinguishes itself from other organotin hydrides, such as the more commonly used tributyltin hydride. acs.org While both serve as sources of hydride radicals, the physical and chemical characteristics of tricyclohexylstannane offer distinct advantages. As a crystalline solid, it is often easier to handle and purify compared to its liquid counterparts. orgsyn.org This property also contributes to its reportedly lower toxicity, a significant concern in the application of organotin compounds. orgsyn.org

The reactivity of organotin hydrides is influenced by the nature of the organic substituents on the tin atom. The bulky cyclohexyl groups in tricyclohexylstannane impact its reactivity and selectivity in chemical reactions. uu.nl In contemporary research, the focus is often on developing more efficient and selective catalysts and reagents. Supported organotin hydrides, including those tethered to inorganic oxides, are being explored to facilitate easier separation of the toxic tin byproducts from the reaction mixture, thereby enhancing the "greenness" of the chemical process. rsc.org

The utility of tricyclohexylstannane extends beyond its direct use as a reducing agent. It serves as a crucial precursor for the synthesis of a variety of other functionalized organotin compounds. acs.org For instance, it can be converted to tricyclohexyltin chloride, a versatile starting material for the preparation of other organotin derivatives with applications in catalysis and materials science. uu.nlacs.org

Historical Development and Key Milestones in Tricyclohexylstannane Investigations

The journey of organotin chemistry began in the mid-19th century with the pioneering work of Edward Frankland, who first synthesized diethyltin (B15495199) diiodide in 1849. wikipedia.org The field saw significant expansion in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for forming tin-carbon bonds. wikipedia.org

The biocidal properties of organotin compounds were discovered in the 1950s at the Tin Research Institute, leading to a surge in research and applications. cambridge.org Tricyclohexyltin hydroxide (B78521), a derivative of tricyclohexylstannane, was developed and registered as a miticide for agricultural use. cambridge.orgnih.gov This marked a key milestone in the practical application of tricyclohexyltin compounds.

The development of organotin hydrides as reagents in organic synthesis, particularly for the reduction of organic halides via a free radical mechanism, was a major advancement. acs.org Over the past few decades, organotin hydrides, including tricyclohexylstannane, have become established tools for a variety of chemical transformations. ucl.ac.uk The synthesis of tricyclohexylstannane itself is typically achieved through the reduction of a tricyclohexyltin halide or hydroxide. chemicalbook.commit.edu For example, the reaction of tricyclohexyltin hydroxide with a reducing agent like sodium borohydride (B1222165) yields the desired hydride. chemicalbook.com

Current Research Challenges and Prospective Avenues for Tricyclohexylstannane Chemistry

Despite its utility, the application of tricyclohexylstannane is not without its challenges. A primary concern, as with all organotin compounds, is the toxicity of the tin-containing byproducts and the difficulty in their complete removal from the final products. orgsyn.org This has spurred research into developing methodologies that minimize the use of tin reagents or facilitate their easy separation, such as the use of supported catalysts. rsc.org Another challenge lies in controlling the stereoselectivity of radical reactions mediated by tin hydrides.

Prospective avenues for tricyclohexylstannane chemistry are diverse and promising. In the realm of materials science, it is being utilized as a precursor for the synthesis of novel materials. For example, it has been used to create F-doped tin dioxide materials with potential applications in electronics. acs.org

The field of medicinal chemistry is another exciting frontier. Organotin compounds have shown potential as anticancer agents. nih.gov Recent studies have explored the cytotoxic effects of tricyclohexyltin derivatives against various cancer cell lines, suggesting that these compounds could be promising candidates for the development of new anticancer therapeutics. ijnrd.orgmdpi.com The ability of certain organotin compounds to overcome multidrug resistance in cancer cells is a particularly significant area of investigation. mdpi.com Furthermore, the synthesis of optically active compounds using radical reactions involving tin hydrides continues to be an active area of research, with potential applications in the synthesis of complex natural products and pharmaceuticals. clockss.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33Sn B1598791 Stannane, tricyclohexyl- CAS No. 6056-50-4

Properties

InChI

InChI=1S/3C6H11.Sn/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVJQUPAEIQUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6056-50-4
Record name Stannane, tricyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Sophisticated Synthetic Methodologies for Tricyclohexylstannane and Its Derivatives

Pioneering Synthetic Routes and Strategic Chemical Transformations

The foundational syntheses of organotin compounds like tricyclohexylstannane were established in the mid-20th century, primarily relying on robust and straightforward organometallic reactions. chemeurope.comwikipedia.org

One of the most classic and widely adopted methods is the Grignard reaction . wikipedia.org This process involves the reaction of a tin tetrahalide, typically tin tetrachloride (SnCl₄), with a cyclohexylmagnesium halide Grignard reagent. wikipedia.orggoogle.com By carefully controlling the stoichiometry to a 3:1 molar ratio of the Grignard reagent to SnCl₄, tricyclohexyltin halide (e.g., tricyclohexyltin chloride) can be prepared as the primary product. google.com The reaction is typically performed in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comrsc.org The resulting tricyclohexyltin halide is a crucial intermediate.

The general reaction is as follows: 3 (C₆H₁₁)MgX + SnX₄ → (C₆H₁₁)₃SnX + 3 MgX₂

Another early method is the Wurtz reaction , which involves the coupling of alkyl sodium compounds with tin halides. chemeurope.comwikipedia.org While effective for producing tetraorganotin compounds, it is less direct for selectively synthesizing tri-substituted stannanes.

Once the tricyclohexyltin halide intermediate is obtained, it can be converted to tricyclohexylstannane (tricyclohexyltin hydride) via reduction. A common method involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). wikipedia.orgchemicalbook.com For example, tricyclohexyltin chloride is reduced to yield the desired hydride. wikipedia.org The synthesis of tricyclohexyltin hydride from tricyclohexyltin hydroxide (B78521) using sodium borohydride in a diethyl ether/water mixture has also been reported, achieving high yields. chemicalbook.com

These pioneering routes established the groundwork for accessing tricyclohexylstannane and its immediate precursors, which are pivotal starting materials for more complex derivatives. For instance, tricyclohexyltin compounds serve as precursors for creating tetraorganotins with mixed substituents through further reactions with organolithium or Grignard reagents. acs.org

Contemporary Advances in Tricyclohexylstannane Synthesis

Modern synthetic chemistry has driven the development of more refined, efficient, and environmentally conscious methods for preparing tricyclohexylstannane and its derivatives. These advancements focus on achieving higher selectivity, reducing waste, and employing catalytic systems.

Achieving stereocontrol in the synthesis of organotin compounds is a significant challenge and a mark of synthetic sophistication. While tricyclohexylstannane itself is not chiral, it is used in the synthesis of chiral molecules, and methods have been developed to create enantiomerically enriched organostannanes.

Recent research has demonstrated stereospecific palladium-catalyzed cross-coupling reactions to synthesize benzylic stannanes with high enantiomeric excess. rsc.org For example, an enantiomerically enriched benzylic tricyclohexylstannane was prepared from a Grignard reagent and subsequently used in a Pd-catalyzed reaction to yield a product with 97% enantiomeric excess (ee). rsc.org This highlights the capability to create and transfer chirality using organotin reagents derived from tricyclohexylstannane precursors.

The hydrostannation of alkynes or alkenes, which involves the addition of a tin hydride across a multiple bond, is a powerful method for creating C-Sn bonds. The use of specific catalysts or radical initiators can influence the regioselectivity (i.e., where the tin atom adds) and stereoselectivity of the addition. For instance, the hydrostannation of 3,3,3-trifluoroprop-1-ene with tricyclohexyltin hydride can be initiated by AIBN or UV light to produce 3,3,3-trifluoropropyltricyclohexyltin. acs.org

The toxicity and environmental impact of organotin compounds have spurred the development of "greener" synthetic methods. These protocols aim to improve atom economy, reduce the use of hazardous solvents and reagents, and simplify purification processes.

One approach is the development of solvent-free reactions. For example, an organotin-bridged ionic liquid has been synthesized and used as a leaching-resistant, solvent-free catalyst for polymerization reactions. rsc.org The synthesis of the catalyst itself involved (4-chlorobutyl)tricyclohexylstannane, which was prepared via a Grignard reaction. rsc.org

Another green approach focuses on direct synthesis methods that bypass the need for organometallic reagents like Grignard or organoaluminum compounds. google.com Research has shown that the direct reaction of metallic tin with alkyl chlorides can be effectively carried out in the presence of specific amine or ammonium (B1175870) salt catalysts, particularly for alkyl chains with four or more carbons. google.com This reduces the number of synthetic steps and avoids stoichiometric metal waste.

Wurtz-type coupling reactions performed in aqueous media also represent a step towards greener synthesis. The use of a cosolvent/H₂O(NH₄Cl)/Zn system for the reductive coupling of haloorganotins provides an alternative to traditional anhydrous organic solvents. acs.org

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of organotin synthesis. Transition metal catalysts, particularly palladium complexes, are widely used in cross-coupling reactions to form C-Sn bonds.

The Stille reaction, though typically used to form C-C bonds from organostannanes, has principles that extend to their synthesis. Palladium-catalyzed cross-coupling reactions are instrumental in creating complex organostannanes from simpler precursors like tricyclohexyltin chloride. rsc.org These reactions often involve a catalytic cycle with oxidative addition, transmetalation, and reductive elimination steps.

Furthermore, catalysts are employed in direct synthesis methods. As mentioned, the reaction between metallic tin and alkyl halides can be significantly promoted by catalysts such as quaternary ammonium salts, which can be formed in situ from tertiary amines. google.com This catalytic approach makes the direct synthesis viable for a broader range of substrates under more controlled conditions.

Below is a table summarizing various synthetic approaches for tricyclohexylstannane and its derivatives.

Interactive Data Table: Synthetic Methods for Tricyclohexylstannane and Derivatives
Method Reactants Product Key Features/Conditions Yield
Grignard Reaction google.com Cyclohexylmagnesium chloride, Tin tetrachloride Tricyclohexyltin chloride 3:1 molar ratio, xylene solvent, reflux temperature. ~76%
Hydride Reduction chemicalbook.com Tricyclohexyltin hydroxide, Sodium borohydride Tricyclohexylstannane Diethyl ether/water solvent, room temperature. 81%
Hydrostannation acs.org Tricyclohexyltin hydride, 3,3,3-trifluoropropene 3,3,3-Trifluoropropyltricyclohexyltin AIBN initiator, heated to 110 °C. 85%
Pd-catalyzed Coupling rsc.org Benzylic stannane, Aryl halide Cross-coupled product Pd(dba)₂, JackiePhos ligand, CuCl, KF. 78%

Mechanistic Elucidation of Tricyclohexylstannane Formation Processes

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting outcomes. The formation of tricyclohexylstannane and its precursors involves several well-studied, yet complex, mechanistic pathways.

The Grignard reaction mechanism for forming organotin compounds is generally understood as a series of nucleophilic substitution steps at the tin center. organic-chemistry.orgiitk.ac.in The carbon atom of the cyclohexylmagnesium halide, being more electronegative than magnesium, acts as a nucleophile. wikipedia.orgpressbooks.pub It attacks the electrophilic tin atom of SnCl₄, displacing a chloride ion. This process repeats, with each step becoming progressively slower due to increasing steric hindrance from the bulky cyclohexyl groups. The reaction is carefully controlled to favor the tri-substituted product over the tetra-substituted one. The process typically proceeds through a polar, four-centered transition state or via single electron transfer (SET) pathways, especially with sterically hindered reagents. organic-chemistry.org

The reduction of tricyclohexyltin chloride with a hydride reagent like LiAlH₄ involves the nucleophilic delivery of a hydride ion (H⁻) to the electrophilic tin atom, displacing the chloride leaving group. This is a standard nucleophilic substitution at the metal center.

In catalyst-mediated reactions , such as palladium-catalyzed cross-couplings, the mechanism is typically a catalytic cycle. For the synthesis of an organostannane derivative, the cycle might involve:

Oxidative Addition: The Pd(0) catalyst adds to an organic halide.

Transmetalation: The organotin reagent (e.g., a hexaorganodistannane or a tin hydride) transfers its organic group to the palladium center, displacing a halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The mechanism of the direct synthesis of organotins from metallic tin and alkyl halides in the presence of a catalyst is thought to involve the formation of tin(II) halides as intermediates on the tin surface. The catalyst, such as a quaternary ammonium salt, likely facilitates the oxidative addition of the alkyl halide to the tin metal, possibly through the formation of a more reactive tin-catalyst adduct.

In Depth Analysis of Tricyclohexylstannane Reactivity and Reaction Mechanisms

Fundamental Reactivity Patterns of Tricyclohexylstannane

Tricyclohexylstannane exhibits a range of reactivity patterns, making it a versatile tool in organic chemistry. Its fundamental reactivity stems from the nature of the tin-hydrogen bond, which can undergo homolytic cleavage to generate a stannyl (B1234572) radical or participate in polar reactions.

Radical-Mediated Transformations

Tricyclohexylstannane is widely employed as a radical initiator and a hydrogen donor in various organic transformations. ontosight.ai The weakness of the tin-hydrogen bond allows for its homolytic cleavage under thermal or photochemical conditions, often initiated by a radical initiator like azobisisobutyronitrile (AIBN), to produce the tricyclohexylstannyl radical ((C₆H₁₁)₃Sn•). clockss.orgwikipedia.org This stannyl radical is a key intermediate in numerous radical chain reactions. wikipedia.org

These radical-mediated reactions include:

Reductions: It can reduce organic halides, a reaction that proceeds via a radical chain mechanism. nih.gov

Cyclizations: It facilitates the cyclization of unsaturated compounds, proving useful in the synthesis of cyclic and heterocyclic molecules. clockss.orgrsc.org

Carbon-Carbon Bond Formation: It can be used to create new carbon-carbon bonds. ontosight.ai

A study on the synthesis of optically active 2-acetoxy-3-alkylidene-α-lycoranes demonstrated the use of tricyclohexyltin hydride in a radical-mediated reaction to form the C ring of the target molecule. clockss.org

Nucleophilic and Electrophilic Reactivity of Tricyclohexylstannane

The reactivity of tricyclohexylstannane is not limited to radical pathways; it can also exhibit both nucleophilic and electrophilic characteristics depending on the reaction conditions and the nature of the other reactants.

The tin-hydrogen bond in tricyclohexylstannane can act as a source of a hydride ion (H⁻), which is a strong nucleophile. saskoer.cayoutube.com This nucleophilic character is particularly evident in its reactions with electrophilic species. For instance, organotin hydrides can reduce carbonyl compounds, where the hydride adds to the electrophilic carbonyl carbon. saskoer.calibretexts.org

Conversely, the tin atom in tricyclohexylstannane can act as an electrophile. The tin-carbon bonds can be cleaved by strong electrophilic agents. qau.edu.pk The double bond in alkenes, being electron-rich, can act as a nucleophile and attack an electrophile. libretexts.org In the context of electrophilic addition reactions, an electrophile initially attacks the substrate. libretexts.org

Ligand Exchange and Transmetalation Reactions

Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with other ligands. libretexts.orgsenecalearning.com In the context of tricyclohexylstannane, the cyclohexyl groups or the hydride can potentially be exchanged.

Transmetalation is a key step in many cross-coupling reactions and involves the transfer of a ligand from one metal to another. cuny.eduu-tokyo.ac.jp Tricyclohexyltin compounds can participate in transmetalation reactions, particularly in palladium-catalyzed cross-coupling reactions like the Stille reaction. cuny.edu In these reactions, the tricyclohexyl groups often act as "spectator" ligands, remaining on the tin atom while another organic group is selectively transferred to the palladium catalyst. cuny.edu This selective transfer is crucial for the successful formation of the desired cross-coupling product. cuny.eduresearchgate.net

Research has shown that in Stille cross-coupling reactions, the use of tricyclohexyl groups as spectator ligands on tin allows for the selective transmetalation of a more activated fourth ligand to palladium, enabling the formation of C(sp²)-C(sp³) bonds. cuny.edu

Detailed Mechanistic Investigations of Tricyclohexylstannane-Involved Reactions

Understanding the detailed mechanisms of reactions involving tricyclohexylstannane is crucial for optimizing reaction conditions and predicting product outcomes.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For reactions involving tricyclohexylstannane, kinetic investigations can help to determine the rate-determining step and elucidate the reaction pathway. nih.govrsc.org

For example, kinetic studies of hydride transfer reactions from organosilanes to carbocations have been used to understand the factors influencing the reaction rates, such as the nature of the substituents on the silicon atom. uni-muenchen.de Similar studies on tricyclohexylstannane reactions can provide information on the transition state and the role of intermediates.

A study on base-promoted hydride transfer from Hantzsch ester to acridinium (B8443388) derivatives utilized kinetic analysis to demonstrate that the base is highly effective in regulating the reaction kinetics. rsc.org Kinetic isotope effects also confirmed that the hydride transfer is involved in the rate-determining step. rsc.org

Spectroscopic Probing of Reactive Intermediates

Spectroscopic techniques are indispensable for detecting and characterizing short-lived reactive intermediates, which are often not isolable. numberanalytics.comlumenlearning.com In reactions involving tricyclohexylstannane, key intermediates include the tricyclohexylstannyl radical and potentially stannyl cations or anions.

Table 1: Spectroscopic Techniques for Probing Reactive Intermediates

Spectroscopic Technique Information Obtained
Electron Paramagnetic Resonance (EPR) Spectroscopy Detection and characterization of radical species like the tricyclohexylstannyl radical.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used at low temperatures to detect and characterize carbocations and other intermediates. numberanalytics.com Time-resolved NMR can follow the kinetics of a reaction. nih.gov
Infrared (IR) Spectroscopy Can provide information on the bonding and structure of intermediates.

The existence of stannyl radicals as intermediates in atom-transfer reactions has been well-established. wikipedia.org Spectroscopic methods, in conjunction with computational studies, are powerful tools for gaining a deeper understanding of the structures and reactivities of these transient species. numberanalytics.com

: Structure-Reactivity Relationships

The chemical behavior of tricyclohexylstannane is profoundly influenced by the interplay of steric and electronic effects originating from its unique molecular architecture. The three bulky cyclohexyl groups attached to the central tin atom are the primary determinants of its reactivity profile, distinguishing it from other common organotin hydrides like tributylstannane. This relationship between structure and reactivity is most evident in its application in palladium-catalyzed cross-coupling reactions and its behavior as a hydride donor.

The Dominance of Steric Hindrance

The most significant factor governing the reactivity of tricyclohexylstannane is the steric bulk of the three cyclohexyl substituents. This steric hindrance dramatically influences reaction rates and, crucially, the selectivity of group transfer in reactions like the Stille coupling. In a typical Stille reaction, a tetraorganostannane (R¹SnR³₃) couples with an organic electrophile. A long-standing challenge in these reactions is the competitive transfer of the "non-participating" or "spectator" R³ groups from the tin atom to the palladium catalyst, which leads to undesired byproducts. The general order of group transfer aptitude is alkynyl > alkenyl > aryl > acyl > benzyl (B1604629) > alkyl. wikipedia.org

The utility of tricyclohexylstannane derivatives lies in the extremely low migratory aptitude of the cyclohexyl group. Due to its large steric footprint, the cyclohexyl group is highly reluctant to transfer from tin to the palladium catalyst. This renders it an excellent "spectator" group, ensuring that a more valuable or complex organic group also attached to the tin is selectively transferred.

A clear demonstration of this principle was provided in studies of stereospecific Pd-catalyzed cross-coupling reactions. When a secondary benzylic tributylstannane was used as the nucleophile, it resulted in low yields of the desired product along with significant transfer of the n-butyl spectator group. In stark contrast, employing the analogous secondary benzylic tricyclohexylstannane led to substantially higher yields of the desired product, with minimal (<2%) competitive coupling of the cyclohexyl group. researchgate.net This highlights how the structure of the spectator ligand (cyclohexyl vs. n-butyl) directly controls reaction outcomes.

Table 1: Comparison of Spectator Group Transfer in Stille Coupling

Organostannane Nucleophile Desired Product Yield Spectator Group Transfer Reference
Secondary Benzylic Tributyl stannane Low Significant researchgate.net
Secondary Benzylic Tricyclohexyl stannane Significantly Improved Nominal (<2%) researchgate.net

The steric bulk of the cyclohexyl group can be inferred from crystallographic data of related compounds. For instance, in diorganotin complexes, the C-Sn-C bond angle is significantly wider for those bearing cyclohexyl groups compared to those with phenyl groups, indicating a greater steric demand for the former. ccspublishing.org.cn

Table 2: Effect of Substituent on C-Sn-C Bond Angle in Diorganotin Complexes

Substituent Group C-Sn-C Bond Angle Implication Reference
Phenyl ~116-119° Less Steric Bulk ccspublishing.org.cn
Cyclohexyl ~128-135° Greater Steric Bulk ccspublishing.org.cn

Electronic Effects and Hydride Donor Ability

While steric effects are dominant, electronic factors also play a role. The cyclohexyl group is an electron-donating alkyl group, which influences the nucleophilicity of the tin center and the polarity of the Sn-H bond. The reactivity of organotin hydrides is dependent on factors such as the acidity of the hydride and the strength of the base used in certain reactions. lookchem.com For instance, studies have shown that trimethyltin (B158744) hydride (TMTH) reacts faster than tri-n-butyltin hydride (TBTH) in reactions with lithium diisopropylamide (LDA), a difference that may be attributed to a combination of steric and electronic effects. lookchem.com

The primary role of tricyclohexylstannane in many synthetic protocols is to act as a hydrogen donor, particularly in radical reactions. The mechanism involves the homolytic cleavage of the Sn-H bond to deliver a hydrogen atom, generating a stable tricyclohexylstannyl radical. The rate and efficiency of this process are modulated by the balance between the Sn-H bond dissociation energy and the steric accessibility of the hydride.

Computational Insights into Reaction Mechanisms

Modern computational methods, particularly Density Functional Theory (DFT), have become indispensable for dissecting the structure-reactivity relationships in complex organometallic reactions. ims.ac.jpsmu.edu These computational analyses allow for the detailed examination of transition states, the points of highest energy along a reaction coordinate that act as a barrier to the reaction. fossee.inwikipedia.org

For reactions involving tricyclohexylstannane, DFT calculations can model the transition state energies for the transfer of a cyclohexyl group versus another, more reactive group. rsc.orgrsc.org Such studies can quantitatively confirm that the energy barrier for cyclohexyl transfer is significantly higher, thereby rationalizing its role as an effective spectator ligand. By calculating the geometries and energies of reactants, intermediates, and transition states, chemists can build a comprehensive profile of a reaction mechanism and predict how structural modifications will influence reactivity. smu.educhemrxiv.org

Advanced Spectroscopic and Structural Characterization of Tricyclohexylstannane Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organotin compounds, providing detailed information about the electronic environment of magnetically active nuclei. numberanalytics.com For tricyclohexylstannane complexes, a multi-nuclear approach is often employed to gain a complete structural picture.

The characterization of tricyclohexylstannane derivatives is routinely accomplished using a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy. rsc.orgrsc.org Each nucleus provides unique insights into the molecular structure.

¹H NMR: The proton NMR spectrum of tricyclohexyltin hydride shows a characteristic signal for the tin-bound hydride proton (Sn-H) at approximately 5.29 ppm. chemicalbook.com The cyclohexyl protons typically appear as a broad multiplet between 1.39 and 2.82 ppm. chemicalbook.com

¹³C NMR: In the ¹³C NMR spectrum, the signals for the cyclohexyl carbons are observed in distinct regions, for instance at δ 31.56, 27.57, 25.62, and 24.37 ppm for tricyclohexyltin hydride. chemicalbook.com A crucial parameter obtained from ¹³C NMR is the one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C), which is sensitive to the coordination number of the tin atom. tandfonline.com For several four-coordinate tricyclohexyltin carboxylates in CDCl₃ solution, this value is approximately 340 Hz. tandfonline.com

¹¹⁹Sn NMR: The chemical shift of the ¹¹⁹Sn nucleus is highly indicative of its coordination environment. researchgate.net An increase in the coordination number from four to five or six typically results in a significant upfield shift (to more negative ppm values). researchgate.net For example, the four-coordinate tricyclohexyltin hydride exhibits a ¹¹⁹Sn chemical shift of -92.8 ppm in CDCl₃. chemicalbook.com In a dimeric tricyclohexyltin carboxylate, the ¹¹⁹Sn signal appears at 9.87 ppm, also suggesting a four-coordinate environment in solution. tandfonline.com In contrast, a complex such as tricyclohexylplumbyl-tricyclohexylstannane shows a ¹¹⁹Sn signal at -157 ppm. lookchem.com

The following table summarizes representative NMR data for tricyclohexylstannane derivatives.

Compound NameNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Solvent
Tricyclohexyltin Hydride¹H5.29 (Sn-H), 1.39-2.82 (cyclohexyl)-CDCl₃
¹³C31.56, 27.57, 25.62, 24.37-CDCl₃
¹¹⁹Sn-92.8-CDCl₃
(c-C₆H₁₁)₃SnOOCCH₂CH₂COOSn(c-C₆H₁₁)₃¹³C176.17 (COO), 33.47, 30.96, 29.05, 27.01¹J(¹¹⁹Sn-¹³C) = 340CDCl₃
¹¹⁹Sn9.87-CDCl₃
Tricyclohexylplumbyl-tricyclohexylstannane¹¹⁹Sn-157--

Table based on data from references chemicalbook.comtandfonline.comlookchem.com.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structures of organometallic compounds directly in the solid phase. acs.org This technique is particularly valuable for organotin chemistry, as the coordination environment of the tin atom can differ significantly between the solid state and solution. acs.orgacs.org High-resolution ¹¹⁹Sn ssNMR spectra, often acquired using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can reveal the presence of multiple, crystallographically distinct tin sites in a crystal lattice. cdnsciencepub.com

Changes in the ¹¹⁹Sn chemical shift between the solid state and solution are often interpreted in terms of changes in the coordination number at the tin atom. acs.org For instance, a compound that is monomeric and four-coordinate in solution may form polymeric chains in the solid state, resulting in a five- or six-coordinate tin center. acs.org This change in coordination geometry from tetrahedral to trigonal bipyramidal or octahedral is reflected in a characteristic upfield shift in the ¹¹⁹Sn ssNMR spectrum. cdnsciencepub.com The technique has been successfully applied to study organotin halides, where it helps to resolve ambiguities in structural assignments derived from other methods. acs.org Although specific ssNMR studies on tricyclohexylstannane itself are not detailed, the principles established for other organotin compounds are directly applicable. acs.orgcdnsciencepub.com

X-ray Crystallography for Molecular and Supramolecular Architecture

Temperature can significantly influence the crystal structure and molecular packing of organotin compounds. acs.org Temperature-dependent diffraction studies allow for the investigation of phase transitions, dynamic processes, and the nature of weak intermolecular interactions. aip.orgaip.org For example, in some triphenyltin (B1233371) complexes, thermal analysis combined with hot-stage microscopy has revealed melting followed by recrystallization into a different polymorphic form, an effect that can be further investigated by temperature-dependent X-ray diffraction. acs.org The temperature dependence of the Mössbauer recoil-free fraction in organotin compounds has also been used to distinguish between different lattice types, such as monomeric and polymeric structures. aip.orgaip.org While specific temperature-dependent X-ray studies on tricyclohexylstannane complexes are not widely reported, the methodology is crucial for understanding cryoluminescent materials and compounds that may exhibit different packing or coordination at varying temperatures. rsc.org

X-ray crystallography has shown that tricyclohexylstannane complexes adopt various coordination geometries, largely influenced by the nature of the ligands attached to the tin atom. While simple tetraorganotins are typically tetrahedral, the introduction of electronegative ligands can lead to higher coordination numbers. um.edu.myrjpbcs.com

In the solid state, many tricyclohexyltin carboxylates exhibit a five-coordinate tin atom in a trans-C₃SnO₂ trigonal bipyramidal geometry. tandfonline.com This is often achieved through the formation of a one-dimensional polymeric chain where the carbonyl oxygen of a carboxylate group on an adjacent molecule coordinates to the tin atom of the next. tandfonline.com In other cases, such as in certain dithiocarbamate (B8719985) complexes, the ligand coordination is described as anisobidentate, where one sulfur atom forms a strong bond and the second forms a much weaker, longer-range interaction with the tin center. researchgate.net The bulky cyclohexyl groups can sterically hinder the formation of higher-coordinate species, leading to four-coordinate, distorted tetrahedral geometries in some dinuclear complexes. tandfonline.com The analysis of crystal packing also reveals the importance of weaker intermolecular interactions, such as C-H···O or van der Waals forces, in building the final supramolecular structure. mdpi.comrsc.orgnih.gov

The following table presents crystallographic data for selected tricyclohexylstannane complexes.

CompoundCoordination Number at SnGeometry at SnKey Structural Feature
HOOC(C₆H₄)COOSn(c-C₆H₁₁)₃5Trigonal Bipyramidal1D polymeric chain via intermolecular Sn···O interaction. tandfonline.com
HOOC(C₆F₄)COOSn(c-C₆H₁₁)₃4TetrahedralHydrogen-bonded dimers via carboxylic acid groups. tandfonline.com
(c-C₆H₁₁)₃SnOOCCH₂CH₂COOSn(c-C₆H₁₁)₃4Distorted TetrahedralDinuclear molecule forming a trimeric supramolecular structure via weak Sn···O interactions. tandfonline.com
Tricyclohexyltin N-n-butyl dithiocarbamate4 (or 4+1)Distorted TetrahedralAnisobidentate coordination of the dithiocarbamate ligand with one short and one long Sn-S distance. researchgate.net

Mass Spectrometry for Mechanistic Studies and Complex Characterization

Mass spectrometry (MS) is a vital tool for the characterization of tricyclohexylstannane complexes and for probing their reaction mechanisms. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions and the confirmation of product identities. rsc.org

Mechanistic studies of reactions involving organotin hydrides, such as the reduction of alkyl halides, have been effectively investigated using techniques that can identify transient radical intermediates. acs.orgacs.org In the context of tricyclohexylstannane, MS can be used to analyze reaction products and intermediates in processes like hydrostannolysis (the cleavage of a bond by an organotin hydride). uu.nl For example, the functionalization of silica (B1680970) gel using a derivative synthesized from tricyclohexyltin hydride was monitored in part by Thermal Gravimetric Analysis coupled with Mass Spectrometry (TGA-MS) to characterize the desorbed species. researchgate.net Furthermore, the fragmentation patterns observed in the mass spectrum can offer structural clues. For instance, in the analysis of tricyclohexylplumbyl-tricyclohexylstannane, the highest observed fragment was identified as [PbSn(c-Hex)₅]⁺. lookchem.com Automated hydride generation coupled with gas chromatography-mass spectrometry (GC-MS) represents another powerful approach for the speciation and trace-level detection of organotin compounds. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and probing the molecular framework of organotin compounds. uc.edu These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the molecular dipole moment during a vibration, while Raman spectroscopy measures the scattering of light due to changes in the polarizability of a molecule's electron cloud. plus.ac.at Vibrations that are strong in IR are often weak or absent in Raman, and vice versa. uc.edu

In the context of tricyclohexylstannane and its derivatives, vibrational spectroscopy is particularly useful for identifying the characteristic vibrations of the tricyclohexyltin moiety and any associated ligands. The key vibrational modes include the tin-carbon (Sn-C), tin-hydride (Sn-H) for the parent compound, and other ligand-specific stretches.

Tin-Carbon (Sn-C) Vibrations: The stretching vibrations of the tin-carbon bonds are of significant diagnostic value. For tricyclohexyltin derivatives, the symmetric Sn-C stretching vibration (νs(Sn-C)) is typically observed in the range of 415-425 cm⁻¹, while the asymmetric stretch (νas(Sn-C)) appears at a higher frequency, between 490-496 cm⁻¹. scribd.com The number and activity (IR vs. Raman) of these bands can provide clues about the geometry around the tin atom. For instance, a non-planar SnC₃ arrangement would result in distinct symmetric and asymmetric stretching bands observable in the spectra. lookchemmall.com

A summary of typical vibrational frequencies for tricyclohexyltin derivatives is presented below.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique
Sn-C (Cyclohexyl)Asymmetric Stretch (νas)490 - 496IR, Raman
Sn-C (Cyclohexyl)Symmetric Stretch (νs)415 - 425Raman
Sn-O (in carboxylates)Stretch (ν)444 - 456IR
Sn-S (in dithiocarbamates)Stretch (ν)325 - 390IR

Note: This table is compiled from data on various organotin compounds, including tricyclohexyltin derivatives. scribd.compreprints.orgnih.gov

Specialized Spectroscopic Techniques (e.g., Mössbauer Spectroscopy for Tin Speciation)

For tin-containing compounds, ¹¹⁹Sn Mössbauer spectroscopy is a uniquely powerful technique that provides detailed information about the electronic state and coordination environment of the tin nucleus. wikipedia.org The technique is based on the recoil-free emission and resonant absorption of gamma rays by ¹¹⁹Sn nuclei. wikipedia.org The resulting spectrum is characterized by several key parameters, primarily the isomer shift (δ) and the quadrupole splitting (ΔEQ). wikipedia.orgresearchgate.net

Isomer Shift (δ): The isomer shift is a measure of the s-electron density at the tin nucleus and is directly related to the oxidation state of the tin atom. nbu.ac.inufrgs.br It is reported relative to a standard reference material, typically SnO₂. Changes in the chemical environment, such as the nature and number of groups bonded to the tin, affect the s-electron density and thus the isomer shift.

Quadrupole Splitting (ΔEQ): Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn excited state and an asymmetric electric field created by the surrounding electron distribution (the electric field gradient). researchgate.net A non-zero quadrupole splitting indicates a deviation from cubic symmetry (e.g., tetrahedral or octahedral) in the electronic environment around the tin atom. researchgate.net The magnitude of ΔEQ is sensitive to the coordination number and the geometry of the ligands around the tin center.

In studies of tricyclohexyltin compounds, such as tricyclohexyltin chloride (cHex₃SnCl), Mössbauer spectroscopy has been instrumental. For many four-coordinate R₃SnX compounds, the quadrupole splitting values are substantial, indicating a significant distortion from ideal tetrahedral geometry. researchgate.net The parameters for these compounds can be correlated to infer structural details. For instance, a larger quadrupole splitting in R₃SnX compounds often correlates with a more distorted trigonal bipyramidal geometry in the solid state, which can be influenced by intermolecular interactions. researchgate.net

Compound Type Isomer Shift (δ) (mm/s) Quadrupole Splitting (ΔEQ) (mm/s) Inferred Geometry
Tetrahedral R₄Sn~1.2 - 1.40Tetrahedral
Trigonal Bipyramidal R₃SnX~1.2 - 1.7~2.0 - 4.0Distorted Trigonal Bipyramidal
Octahedral R₂SnX₂~1.3 - 1.8~3.0 - 4.5Distorted Octahedral

Note: This table presents typical ranges for various classes of organotin(IV) compounds. Specific values for tricyclohexylstannane complexes will fall within these ranges depending on the specific ligands and solid-state structure. lookchemmall.comnbu.ac.inresearchgate.net

Correlation of Spectroscopic Data with Electronic and Molecular Structure

The true power of these spectroscopic techniques is realized when their data are correlated to build a comprehensive model of the molecular and electronic structure.

Mössbauer Parameters and Electronic/Molecular Structure: Mössbauer parameters provide direct insight into the bonding and structure. The isomer shift (δ) is linearly related to the s-electron density at the tin nucleus, which is influenced by the electronegativity of the attached groups. nbu.ac.inufrgs.br More electronegative substituents tend to withdraw p-electron density, which reduces the shielding of s-electrons and increases the s-electron density at the nucleus, leading to a smaller (less positive) isomer shift.

The quadrupole splitting (ΔEQ) is highly sensitive to the geometry around the tin atom. For a series of R₃SnX compounds, the magnitude of ΔEQ can be used to estimate the C-Sn-C bond angles. In an ideal tetrahedral geometry, the electric field gradient is zero, resulting in no quadrupole splitting. As the geometry distorts towards a trigonal bipyramid (with X and another ligand in axial positions), the asymmetry in the electron distribution increases, leading to a significant quadrupole splitting. researchgate.net This allows for a detailed assessment of the coordination geometry, distinguishing between four-, five-, and six-coordinate tin centers in the solid state. researchgate.net The combination of IR, Raman, and Mössbauer data, often supported by X-ray crystallography, provides a robust and detailed picture of the structure and bonding in tricyclohexylstannane complexes. um.edu.my

Theoretical and Computational Chemistry Studies on Tricyclohexylstannane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of tricyclohexylstannane. These calculations can provide detailed information about the molecule's geometry, the nature of its chemical bonds, and the distribution of electrons.

Molecular Geometry and Bond Parameters: The three-dimensional arrangement of atoms in tricyclohexylstannane is crucial for its reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), are used to determine the optimized geometry of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles. For tricyclohexylstannane, key parameters of interest include the Sn-C and Sn-H bond lengths, as well as the C-Sn-C bond angles, which define the coordination environment around the tin atom. The steric bulk of the cyclohexyl groups is expected to lead to a tetrahedral geometry around the tin atom, with some distortions to accommodate the large substituents.

Table 1: Predicted Geometrical Parameters for Tricyclohexylstannane

Parameter Predicted Value Method
Sn-C Bond Length 2.15 - 2.20 Å DFT
Sn-H Bond Length 1.70 - 1.75 Å DFT
C-Sn-C Bond Angle 110 - 115° DFT

Note: The values in this table are illustrative and based on typical values for similar organotin hydrides. Actual values would require specific calculations.

Electronic Structure and Bonding Analysis: The nature of the bonding in tricyclohexylstannane can be further investigated using methods like Natural Bond Orbital (NBO) analysis. This allows for the examination of charge distribution and the covalent versus ionic character of the bonds. The Sn-C bonds are expected to be largely covalent, while the Sn-H bond will have some polarity, making the hydrogen atom a hydride. The analysis of the electronic structure also provides insights into the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity in chemical reactions.

Density Functional Theory (DFT) Applications for Reaction Mechanism Prediction

DFT is a widely used computational method for studying the mechanisms of chemical reactions involving organometallic compounds. sunway.edu.mymdpi.comrsc.org For tricyclohexylstannane, DFT can be applied to predict its behavior in various reactions, such as free-radical processes and hydrostannations.

Free-Radical Reactions: Tricyclohexylstannane can act as a hydrogen atom donor in free-radical reactions. DFT calculations can be used to model the transition state of the hydrogen abstraction step, providing the activation energy for this process. rsc.org By calculating the energies of the reactants, transition state, and products, a reaction profile can be constructed, offering insights into the reaction kinetics and thermodynamics.

Hydrostannation Reactions: The addition of the Sn-H bond across a multiple bond (hydrostannation) is a key reaction of organotin hydrides. uu.nl DFT can be used to explore the mechanism of this reaction, which can proceed through either a radical or a polar pathway. uu.nl Computational studies can help to determine the preferred pathway by comparing the activation barriers for each mechanism under different conditions. ereztech.com

Table 2: Illustrative DFT-Calculated Activation Energies for Reactions of Tricyclohexylstannane

Reaction Type Substrate Activation Energy (kcal/mol)
Hydrogen Abstraction Methyl Radical 5 - 10
Hydrostannation Ethylene 20 - 25

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govcopernicus.orgrsc.orgmdpi.com For a flexible molecule like tricyclohexylstannane, with its three cyclohexyl rings, MD is particularly useful for exploring its conformational landscape and intermolecular interactions.

Conformational Analysis: The cyclohexyl rings in tricyclohexylstannane can adopt various conformations, such as the chair and boat forms. nih.gov MD simulations can be used to explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. copernicus.orgnih.gov This information is important as the conformation of the molecule can influence its reactivity and its interactions with other molecules.

Intermolecular Interactions: MD simulations can also be used to model how tricyclohexylstannane interacts with other molecules, such as solvents or reactants. By simulating a system containing tricyclohexylstannane and other molecules, it is possible to study the nature and strength of intermolecular forces, such as van der Waals interactions. This is particularly relevant for understanding its behavior in solution and its role in condensed-phase reactions.

Computational Prediction of Spectroscopic Parameters and Chemical Shifts

NMR Chemical Shift Prediction: The prediction of ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts can be achieved using quantum chemical calculations, often in combination with DFT. github.ionih.gov These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. By comparing the predicted chemical shifts with experimental data, it is possible to confirm the structure of the molecule and to assign the signals in the experimental spectrum.

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts for Tricyclohexylstannane

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹H (Sn-H) 4.5 - 5.0 ~4.8
¹³C (ipso-C) 30 - 35 ~32

Note: Predicted values are illustrative. Experimental values are approximate and can vary with solvent.

In Silico Design of Novel Tricyclohexylstannane-Based Reagents and Catalysts

The principles of computational chemistry can be extended to the in silico design of new molecules with desired properties. sunway.edu.mymdpi.comacs.orgresearchgate.net By modifying the structure of tricyclohexylstannane computationally, it is possible to explore how these changes affect its reactivity and catalytic activity, guiding the synthesis of new and improved reagents and catalysts.

Design of New Reagents: By introducing different substituents on the cyclohexyl rings or by replacing the hydride with other functional groups, computational methods can be used to screen a large number of virtual compounds. The goal is to identify derivatives of tricyclohexylstannane with enhanced reactivity, selectivity, or stability for specific applications in organic synthesis.

Development of Novel Catalysts: Organotin compounds are known to act as catalysts in various reactions. europa.eu Computational modeling can be used to design novel catalysts based on the tricyclohexylstannane scaffold. acs.org For example, by attaching a chiral auxiliary to the molecule, it might be possible to design a catalyst for asymmetric synthesis. DFT calculations could then be used to predict the enantioselectivity of the catalyzed reaction, guiding the experimental efforts towards the most promising candidates.

Table 4: Compound Names Mentioned

Compound Name
Tricyclohexylstannane
Ethylene
Acetylene

Applications of Tricyclohexylstannane in Advanced Organic Synthesis and Catalysis

Tricyclohexylstannane as a Versatile Reagent in Organic Transformations

The utility of tricyclohexylstannane and its derivatives, particularly tricyclohexyltin hydride, stems from their predictable reactivity in forming and transforming carbon-centered radicals and their role in palladium-catalyzed cross-coupling reactions.

Role in Carbon-Carbon Bond Formation (e.g., Stille Coupling)

The Stille reaction is a cornerstone of carbon-carbon bond formation, involving the palladium-catalyzed coupling of an organostannane with an organic electrophile. nsf.gov While many organostannanes are effective, tricyclohexylstannane derivatives offer unique advantages in controlling selectivity.

A key challenge in Stille couplings that involve tetraorganostannanes (R¹R³Sn) is ensuring the selective transfer of the desired R¹ group over the other three "spectator" R groups. Research has demonstrated that the bulky and sterically hindering tricyclohexyl groups on the tin atom serve as excellent non-transferable spectator ligands. nsf.gov They undergo transmetalation from tin to palladium at a markedly slower rate than other groups, such as the more common n-butyl ligands. nsf.gov

This principle has been effectively applied in the palladium-catalyzed arylation of secondary α-alkoxytricyclohexylstannanes. In these reactions, the desired α-alkoxy secondary alkyl group is selectively transferred to couple with a range of aryl electrophiles, a transformation that is challenging with other stannanes. The presence of the cyclohexyl spectator ligands is essential for achieving this high selectivity, enabling the efficient synthesis of α-aryl ethers, which are significant components in biologically active molecules. nsf.gov This strategic use of the tricyclohexyl moiety circumvents the need for other directing groups to promote the selective transfer. nsf.gov

Table 1: Selective Transfer in Stille Coupling using Tricyclohexylstannane
Stannane ReagentDesired Transfer GroupSpectator LigandsOutcomeReference
α-alkoxytricyclohexylstannaneα-alkoxy secondary alkylTricyclohexylHigh-yield, selective transfer of the α-alkoxy group. nsf.gov
α-alkoxytributylstannaneα-alkoxy secondary alkylTributylCompetitive transfer of butyl groups, leading to lower selectivity. nsf.gov

Applications in Reductive Processes and Hydrogen Atom Transfer Reactions

The derivative, tricyclohexyltin hydride, is a valuable reagent in reductive processes, functioning as a hydrogen atom donor. Organotin hydrides are effective radical reducing agents because of the relatively weak and non-ionic nature of the tin-hydrogen bond, which can undergo homolytic cleavage to generate a stannyl (B1234572) radical. organic-chemistry.org

This reactivity is widely exploited for the dehalogenation of alkyl halides. The process typically involves a radical chain mechanism where the tricyclohexyltin radical abstracts a halogen atom from the substrate to form a carbon-centered radical. This radical then abstracts a hydrogen atom from a molecule of tricyclohexyltin hydride, yielding the reduced product and regenerating the tricyclohexyltin radical to continue the chain. organicchemistrydata.org This method is a staple for removing unwanted functional groups from organic molecules. organicchemistrydata.org Hydrogen Atom Transfer (HAT) is the fundamental step in these reductive processes, where the tin hydride donates a hydrogen atom (both a proton and an electron) to an alkyl radical intermediate. escholarship.orgnih.gov

Use in Cyclization and Rearrangement Reactions

The ability of organotin hydrides like tricyclohexyltin hydride to generate carbon-centered radicals makes them powerful tools for initiating intramolecular radical cyclization reactions. wikipedia.org These reactions are a highly efficient means of constructing five- and six-membered rings, which are common motifs in natural products and other complex molecules. rsc.orgresearchgate.net

The general mechanism involves three key steps:

Radical Generation: A tricyclohexyltin radical, typically formed by a radical initiator like AIBN (azobisisobutyronitrile), abstracts an atom (usually a halogen) from the acyclic starting material to create a carbon radical. chemtube3d.com

Radical Cyclization: The newly formed radical attacks a tethered alkene or alkyne within the same molecule, forming a new carbon-carbon bond and a cyclic radical intermediate. wikipedia.org

Quenching: The cyclized radical abstracts a hydrogen atom from tricyclohexyltin hydride to give the final cyclic product and propagate the radical chain. chemtube3d.com

These kinetically controlled reactions are particularly useful for synthesizing complex cyclopentane and other heterocyclic derivatives from appropriately designed unsaturated precursors. researchgate.netnih.gov

Tricyclohexylstannane in the Design and Development of Catalytic Systems

Beyond its direct use as a stoichiometric reagent, tricyclohexylstannane and its derivatives play important roles in the architecture of catalytic systems, both as precursors to active catalysts and as components that influence the behavior of transition metal-catalyzed reactions.

Precursors for Homogeneous and Heterogeneous Organotin Catalysts

Derivatives of tricyclohexylstannane are components in the synthesis of both homogeneous and heterogeneous catalysts. For instance, organotin carboxylates are known homogeneous catalysts for processes like urethane formation. researchgate.net Furthermore, tricyclohexyltin moieties have been incorporated into more complex molecular structures, such as dinuclear hyponitrite complexes, which are studied for their thermal and catalytic decomposition pathways. miami.edu

In the realm of heterogeneous catalysis, which offers advantages in catalyst separation and recycling, organotin compounds are immobilized on solid supports. Patented methods describe the preparation of solid catalysts by chemically bonding organotin functionalized silanes to inorganic supports like silica (B1680970) or alumina, which possess surface hydroxyl groups. google.com These solid-supported catalysts are effective in continuous flow reactors for reactions such as esterification and transesterification, with the significant benefit of minimizing tin contamination in the final products. google.com

Ligand Design and Coordination Chemistry for Transition Metal Catalysis

The concept of ligand design is central to controlling the activity and selectivity of transition metal catalysts. rsc.orgnih.gov In this context, the tricyclohexylstannane framework provides a compelling example of how ligand properties on a reagent can direct the outcome of a catalytic cycle.

As discussed in the context of the Stille reaction (Section 6.1.1), the three cyclohexyl groups on the tin atom are not merely passive entities. They function as "spectator ligands" whose primary role is to sterically shield the tin center and disfavor their own transfer to the palladium catalyst. nsf.gov This strategic design ensures that a more valuable or complex organic group on the stannane is preferentially transferred. This manipulation of the coordination environment of the tin reagent is a crucial element of reaction design, directly influencing the efficiency and selectivity of the transition metal catalyst at the heart of the reaction. nsf.gov This demonstrates a sophisticated interplay where the design of the organometallic reagent is as critical as the design of the catalyst's primary ligands.

Table 2: Role of Cyclohexyl Groups as Spectator Ligands
FeatureDescriptionImpact on CatalysisReference
Steric BulkThe large, three-dimensional profile of the cyclohexyl groups.Hinders the approach to the palladium center during the transmetalation step. nsf.gov
Electronic PropertiesAlkyl groups are poor migratory groups compared to others like vinyl, alkynyl, or aryl groups.Reduces the kinetic competence of the cyclohexyl group for transfer. nsf.gov
Overall EffectThe combination of steric and electronic factors makes the cyclohexyl groups non-transferable or "spectator" ligands.Enables highly selective transfer of the desired functional group in Stille cross-coupling reactions. nsf.gov

Integration of Tricyclohexylstannane Chemistry in Advanced Materials Science (Academic Context)

The application of organometallic compounds in materials science has led to significant advancements in the creation of novel materials with tailored properties. Among these, Stannane, tricyclohexyl-, also known as tricyclohexyltin hydride, has emerged as a versatile reagent and precursor. Its unique reactivity, centered around the tin-hydrogen bond, allows for its integration into the synthesis of both organic polymers and inorganic nanomaterials. This section explores the academic context of tricyclohexylstannane's role in polymer science and as a precursor for advanced inorganic materials.

Role in Polymer Synthesis and Modification

The utility of tricyclohexylstannane in polymer science is primarily derived from its function as an efficient organotin hydride. wikipedia.org Organotin hydrides are well-established as excellent radical reducing agents due to the relatively weak and non-ionic nature of the tin-hydrogen bond, which can undergo homolytic cleavage to generate a tin-centered radical. organic-chemistry.org This reactivity is central to its application in both initiating polymerization and chemically modifying existing polymer chains.

In polymer synthesis, tricyclohexylstannane can act as a component in radical initiation systems. The tricyclohexylstannyl radical, generated via thermal or photochemical decomposition, can initiate the polymerization of vinyl monomers. More commonly, it is used in controlled radical polymerization techniques where it serves as a chain transfer agent, helping to regulate the molecular weight and architecture of the resulting polymer.

The modification of pre-formed polymers is another significant application. Tricyclohexylstannane is particularly effective in two key types of modification reactions:

Reductive Dehalogenation: Polymers containing halogen atoms (e.g., polyvinyl chloride or halogenated synthetic rubbers) can be modified by replacing the halogen with a hydrogen atom. The process involves the abstraction of the halogen by the tricyclohexylstannyl radical, creating a carbon-centered radical on the polymer backbone. pharmacy180.com This radical then abstracts the hydrogen atom from a molecule of tricyclohexylstannane, completing the reduction and regenerating the stannyl radical to continue the chain reaction. pharmacy180.com This modification can improve the thermal stability and alter the chemical properties of the polymer.

Hydrostannation: This reaction involves the addition of the Sn-H bond across a carbon-carbon double bond present in an unsaturated polymer (e.g., polybutadiene or vinylated polystyrene). ucl.ac.uk This process grafts the tricyclohexylstannyl group onto the polymer backbone, creating a new tin-containing polymer. Such modifications can be used to introduce specific functionalities, alter the polymer's refractive index, or prepare it for further cross-linking reactions.

The following table summarizes the key reactions of tricyclohexylstannane in the context of polymer science.

Reaction TypeSubstrateRole of TricyclohexylstannaneOutcome
Radical Polymerization Vinyl MonomersCo-initiator / Chain Transfer AgentControl over polymer molecular weight and structure.
Reductive Dehalogenation Halogenated Polymers (e.g., PVC)Radical Reducing AgentReplacement of halogen atoms with hydrogen, enhancing thermal stability.
Hydrostannation Unsaturated Polymers (e.g., Viny-lated Polystyrene)Radical Addition ReagentGrafting of tricyclohexylstannyl moieties onto the polymer chain, creating a new organometallic polymer. ucl.ac.uk

Precursors for Inorganic Nanomaterials and Thin Films

In the realm of inorganic materials, tricyclohexylstannane serves as a valuable molecular precursor for the synthesis of tin-containing nanomaterials, particularly tin oxide (SnO₂), and for the deposition of thin films. The "bottom-up" synthesis of nanomaterials from molecular precursors offers precise control over the composition and microstructure of the final material. researchgate.net

Tricyclohexylstannane is well-suited for chemical vapor deposition (CVD) techniques. gelest.com CVD is a process where a volatile precursor is introduced into a reaction chamber and decomposes on a heated substrate to form a solid thin film. gelest.comlahannlab.com The advantages of using a single-source precursor like tricyclohexylstannane include better stoichiometric control and potentially lower deposition temperatures compared to multi-source methods. nih.gov

In a typical CVD process using tricyclohexylstannane to deposit tin oxide, the compound would be vaporized and transported to the heated substrate. In the presence of an oxygen source (like O₂ or O₃), it undergoes thermal decomposition. The organic cyclohexyl ligands are designed to break away and form volatile byproducts, leaving behind a high-purity tin oxide film. The properties of the resulting film—such as its crystallinity, thickness, and morphology—can be precisely controlled by adjusting parameters like substrate temperature, precursor flow rate, and pressure. Tin oxide films are of significant interest for applications in transparent conductive electrodes, gas sensors, and solar cells. uh.edud-nb.infobeilstein-journals.org

The following table provides a comparative overview of different tin precursors used in vapor deposition techniques, including the projected attributes of tricyclohexylstannane.

PrecursorChemical FormulaDeposition MethodTypical Material DepositedKey Characteristics
Tin(IV) chlorideSnCl₄CVDSnO₂High deposition rate; potential for chlorine contamination. nih.gov
Tetramethyltin(CH₃)₄SnCVDSnO₂Volatile liquid; used in early CVD studies. gelest.com
Tin(IV) iodideSnI₄Atomic Layer Deposition (ALD)SnO₂Allows for atomic-level thickness control; requires ozone co-reactant. beilstein-journals.org
Stannane, tricyclohexyl- (C₆H₁₁)₃SnHCVD (Projected)Sn, SnO₂Single-source precursor; large organic ligands may allow for lower-temperature decomposition.

The use of tricyclohexylstannane and related organotin compounds as precursors highlights a key strategy in modern materials chemistry: the design of molecules that can be cleanly and efficiently transformed into functional inorganic materials.

Environmental Transformation and Degradation Pathways of Organotin Compounds: a Chemical Perspective

Photolytic and Hydrolytic Degradation Mechanisms

Photolytic Degradation: Sunlight plays a crucial role in the breakdown of tricyclohexyltin compounds in the environment. publications.gc.ca Photodegradation of tricyclohexyltin hydroxide (B78521) has been observed to yield dicyclohexyltin oxide, cyclohexylstannoic acid, and ultimately inorganic tin. publications.gc.ca This process involves the cleavage of the tin-carbon bond, leading to a stepwise loss of the cyclohexyl groups. publications.gc.ca The disappearance of tricyclohexyltin hydroxide residues on treated plants is attributed in part to photodegradation, with field experiments on apples and pears showing a half-life of approximately three weeks. inchem.org

Biotransformation Pathways and Metabolite Identification in Model Systems

Biotransformation by microorganisms is a significant pathway for the degradation of organotin compounds in both aquatic and terrestrial environments. publications.gc.ca The primary mechanism of biotransformation is the sequential dealkylation or dearylation of the parent compound. publications.gc.ca

For tricyclohexyltin, biodegradation leads to the formation of less toxic metabolites through the progressive removal of the cyclohexyl groups. inchem.org The degradation of tricyclohexyltin hydroxide is known to produce dicyclohexyltin oxide and monocyclohexylstannoic acid, eventually leading to the formation of inorganic tin salts. inchem.org This stepwise degradation is analogous to the debutylation process observed for tributyltin (TBT), which breaks down into dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally inorganic tin. publications.gc.ca The relative proportions of the parent compound and its degradation products can serve as an indicator of ongoing degradation and recent inputs into the environment. publications.gc.ca

In animal systems, the metabolism of organotin compounds also involves dealkylation. For instance, after oral administration of radiolabeled tributyltin to rats, the parent compound and its dealkylated metabolites, dibutyltin and monobutyltin, were detected in the blood, indicating a conversion process. uu.nl While specific in-depth biotransformation studies on tricyclohexyltin in various model organisms were not extensively detailed in the provided search results, the general pathway of dealkylation to less toxic forms is a well-established principle for triorganotin compounds. publications.gc.cainchem.org

Parent Compound Primary Metabolites Final Degradation Product
Tricyclohexyltin hydroxideDicyclohexyltin oxide, Monocyclohexylstannoic acidInorganic tin salts
Tributyltin (TBT)Dibutyltin (DBT), Monobutyltin (MBT)Inorganic tin

Advanced Analytical Method Development for Environmental Speciation Studies (Chemical Research)

The toxicity and environmental behavior of tin compounds are highly dependent on their chemical form. Therefore, speciation analysis, which is the identification and quantification of the different chemical forms of an element, is essential for environmental studies of organotins. researchgate.net

Chromatographic Techniques:

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. For organotin analysis, a derivatization step is often required to convert the less volatile organotin compounds into more volatile forms suitable for GC analysis. analchemres.orgnih.gov Common derivatization methods include alkylation (e.g., ethylation or pentylation) or hydride generation. nih.gov GC can be coupled with various detectors, such as a flame photometric detector (FPD), atomic absorption spectroscopy (AAS), or mass spectrometry (MS), for sensitive and selective detection. nih.gov

High-Performance Liquid Chromatography (HPLC): A significant advantage of HPLC is that it often does not require a derivatization step, allowing for the direct analysis of the organotin compounds. nih.gov HPLC is commonly used for the speciation of organotin compounds and can be coupled with detectors like AAS or inductively coupled plasma mass spectrometry (ICP-MS). nih.gov

Hyphenated Techniques: The coupling of chromatographic separation with element-specific detection provides highly sensitive and selective methods for organotin speciation.

GC-ICP-MS: Gas Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry is a widely used technique for the analysis of organotin compounds in various matrices, including water, soil, sediment, and biota. alsglobal.se

HPLC-ICP-MS: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry is another powerful tool for the speciation of organotin compounds. nih.gov

These advanced analytical methods enable researchers to achieve low detection limits, often in the ng/g or µg/kg range, which is crucial for monitoring these compounds in the environment. nih.govalsglobal.se For example, a method involving preconcentration on a sorbent column allowed for the determination of butyltins in the ng/g range with detection limits of 0.07-0.10 ng Sn/g. nih.gov

Analytical Technique Key Features Common Detectors
Gas Chromatography (GC)Requires derivatization for volatilityFPD, AAS, MS, ICP-MS
High-Performance Liquid Chromatography (HPLC)Often no derivatization neededAAS, ICP-MS, Fluorometric

Future Research Directions and Emerging Paradigms in Tricyclohexylstannane Chemistry

Development of Sustainable and Atom-Economical Synthetic Approaches

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For tricyclohexylstannane, future research will likely focus on moving away from traditional synthetic routes that may involve hazardous reagents and generate significant waste.

Key research avenues will include:

Catalyst-Free and Solvent-Free Synthesis: Exploring direct reactions under mechanochemical or solvent-free conditions to reduce the environmental impact. This approach aligns with the principles of green chemistry by minimizing solvent use and energy consumption.

Hydrostannylation with Improved Atom Economy: While hydrostannylation is a powerful tool, improving its atom economy is a continuing goal. Future work may involve the development of novel catalytic systems that enable the efficient use of all atoms in the reactants, minimizing byproduct formation.

Renewable Starting Materials: Investigating the synthesis of tricyclohexylstannane and its precursors from renewable feedstocks will be a significant step towards a more sustainable chemical industry.

Synthesis ApproachKey FeaturesPotential Advantages
Mechanochemical SynthesisSolvent-free, use of mechanical force to induce reactions.Reduced solvent waste, lower energy consumption, potentially faster reaction times.
Catalytic HydrostannylationUse of catalysts to improve efficiency and selectivity.Higher yields, better control over stereochemistry, potential for catalyst recycling.
Bio-based PrecursorsDeriving starting materials from renewable biological sources.Reduced reliance on fossil fuels, lower carbon footprint.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of tricyclohexylstannane chemistry with continuous flow and automated synthesis technologies promises to enhance reaction efficiency, safety, and reproducibility. nih.gov

Future developments in this area are expected to include:

Continuous Flow Synthesis of Tricyclohexylstannane: Designing and optimizing continuous flow reactors for the synthesis of tricyclohexylstannane and its derivatives will enable on-demand production, improved heat and mass transfer, and enhanced safety, particularly for exothermic reactions. rsc.org

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) for reactions involving tricyclohexylstannane. merckmillipore.com This will accelerate the discovery of new transformations and the optimization of existing ones.

Exploration of Novel Reactivity and Unprecedented Mechanistic Pathways

While tricyclohexylstannane is well-known for its role in Stille coupling and radical reactions, there is a vast, underexplored landscape of its chemical reactivity. The steric bulk of the cyclohexyl groups can be leveraged to achieve unique selectivity and reactivity patterns.

Future research will likely focus on:

Frustrated Lewis Pair (FLP) Chemistry: Investigating the potential of tricyclohexylstannane to act as a Lewis base in FLP chemistry, enabling the activation of small molecules like H₂, CO₂, and olefins.

Catalysis: Exploring the use of tricyclohexylstannane and its derivatives as catalysts or pre-catalysts in a variety of organic transformations. The unique steric and electronic properties of the tricyclohexyltin moiety could lead to novel catalytic activities.

Mechanistic Elucidation: Employing advanced spectroscopic and computational techniques to gain deeper insights into the mechanisms of known and new reactions involving tricyclohexylstannane. rsc.org This fundamental understanding is crucial for the rational design of new synthetic methods.

Advancements in Stannane-Based Functional Materials and Nanostructures

The properties of tricyclohexylstannane make it an attractive building block for the synthesis of advanced functional materials and nanostructures.

Emerging research directions in this area include:

Organotin Polymers: The incorporation of the tricyclohexyltin moiety into polymer backbones or as pendant groups can impart unique thermal, mechanical, and optical properties. researchgate.net Research into the synthesis and characterization of these novel polymers is a promising avenue. researchgate.net

Precursors for Tin Oxide Nanomaterials: Tricyclohexylstannane can serve as a precursor for the controlled synthesis of tin oxide (SnO₂) nanoparticles and thin films. nih.govd-nb.info Future work will focus on tuning the size, shape, and properties of these nanomaterials for applications in electronics, catalysis, and sensing. nih.govchalcogen.roresearchgate.netripublication.com

Hybrid Materials: Creating hybrid materials by combining tricyclohexylstannane with other organic or inorganic components to generate materials with synergistic properties.

Material TypePotential Applications
Organotin PolymersSpecialty plastics, coatings, membranes. researchgate.net
Tin Oxide NanoparticlesGas sensors, transparent conducting oxides, catalysts. nih.govresearchgate.net
Hybrid MaterialsComposites, functional coatings, electronic devices.

Interdisciplinary Research at the Interface of Organometallic Chemistry and Related Fields

The future of tricyclohexylstannane chemistry lies in its integration with other scientific disciplines. Collaborative, cross-disciplinary research will be key to unlocking its full potential. nih.gov

Potential areas for interdisciplinary research include:

Medicinal Chemistry: While facing challenges due to toxicity concerns, the unique properties of organotin compounds continue to attract interest in medicinal chemistry. Future research may focus on the design of tricyclohexylstannane derivatives with targeted biological activity and reduced toxicity.

Materials Science: Collaboration with materials scientists will be crucial for the development and application of stannane-based functional materials in areas such as electronics, optics, and energy storage.

Computational Chemistry: The use of computational modeling and simulation will be instrumental in predicting the reactivity, properties, and potential applications of new tricyclohexylstannane-containing molecules and materials, thus guiding experimental efforts.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for tricycloclohexylstannane, and what analytical methods are critical for confirming its purity and structure?

  • Methodological Answer : Tricyclohexylstannane can be synthesized via nucleophilic substitution using SnCl₄ and cyclohexyl Grignard reagents (e.g., cyclohexylmagnesium bromide). Key steps include maintaining anhydrous conditions, controlled reaction temperatures (-78°C to 0°C), and inert atmospheres to prevent decomposition. Purity is confirmed using gas chromatography (GC) coupled with mass spectrometry (MS) to detect byproducts like Sn metal or hydrogen gas. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹¹⁹Sn) and Fourier-transform infrared spectroscopy (FTIR) to identify Sn-C vibrational modes (~450-500 cm⁻¹) .

Q. How can researchers optimize reaction conditions to minimize decomposition during tricyclohexylstannane synthesis?

  • Methodological Answer : Decomposition pathways (e.g., Sn-C bond cleavage or oxidation) are mitigated by:

  • Conducting reactions under strict anaerobic conditions (argon/nitrogen purge).
  • Using low temperatures (-78°C) to slow kinetic decomposition.
  • Avoiding protic solvents, which can catalyze hydrolysis.
  • Monitoring reaction progress via real-time FTIR or GC-MS to terminate reactions before side reactions dominate. Evidence from stannane analogs suggests decomposition rates double with every 10°C temperature increase .

Advanced Research Questions

Q. How do isotopic variations in tin influence the interpretation of FTIR spectra for stannane derivatives?

  • Methodological Answer : Tin’s natural isotopes (e.g., ¹¹⁶Sn, ¹¹⁸Sn, ¹²⁰Sn) cause splitting in FTIR vibrational bands, complicating assignments. For example, the Sn-H bending mode in SnH₄ splits into multiple peaks due to isotopic mass differences. Researchers must use high-resolution FTIR (≤0.001 cm⁻¹) and isotopic enrichment (e.g., ¹¹⁶SnH₄) to isolate individual transitions. Computational modeling (e.g., density functional theory) aids in assigning observed peaks to specific isotopic configurations .

Q. What kinetic models best describe the thermal decomposition of tricyclohexylstannane, and how can Arrhenius parameters be experimentally determined?

  • Methodological Answer : Decomposition follows first-order kinetics, modeled via the Arrhenius equation:
    k=AeEa/(RT)k = A \cdot e^{-E_a/(RT)}

Experimental determination involves:

  • Thermogravimetric analysis (TGA) or gas evolution measurements at multiple temperatures.
  • Fitting rate constants (kk) to the Arrhenius plot (lnk\ln k vs. 1/T1/T).
    For example, stannane analogs show activation energies (EaE_a) of ~80–100 kJ/mol, with pre-exponential factors (AA) of ~10¹²–10¹³ s⁻¹ .

Q. What challenges arise in elucidating reaction mechanisms of tricyclohexylstannane with electrophilic reagents, and how can isotopic labeling address these?

  • Methodological Answer : Mechanistic ambiguity arises from competing pathways (e.g., radical vs. polar mechanisms). Isotopic labeling (e.g., deuterated solvents or ¹¹⁹Sn-enriched stannane) combined with kinetic isotope effect (KIE) studies can distinguish between pathways. For example, a primary KIE (kH/kD>1k_H/k_D > 1) suggests bond cleavage in the rate-determining step, while secondary KIE indicates transition-state structural changes. Computational studies (e.g., DFT) further validate proposed intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability constants of tricyclohexylstannane across experimental conditions?

  • Methodological Answer : Apparent contradictions often stem from:

  • Environmental factors : Stability in inert atmospheres vs. air (e.g., rapid oxidation in O₂).
  • Analytical sensitivity : Lower detection limits in modern GC-MS vs. older gravimetric methods.
  • Isotopic purity : Natural isotopic abundance vs. enriched samples affecting decomposition rates.
    Resolution requires standardizing experimental protocols (e.g., ISO guidelines) and reporting detailed conditions (temperature, solvent, instrumentation). Cross-validation with multiple techniques (e.g., NMR, FTIR, and TGA) reduces measurement bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.